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molecular formula C9H7NO3 B1293875 6-Nitro-1-indanone CAS No. 24623-24-3

6-Nitro-1-indanone

Cat. No. B1293875
M. Wt: 177.16 g/mol
InChI Key: MLRACZPAMDFORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163756B2

Procedure details

To a solution of 1-indanone (30 g, 0.23 mol) in conc. H2SO4 (200 mL) was added a solution of KNO3 (34 g, 0.34 mol) in conc. H2SO4 (100 mL) at 0° C. The resulting mixture was stirred for 2 h, and then poured into ice-H2O (3 L). The mixture was extracted with EtOAc (3×500 mL). The combined organic layers were washed with brine (3×500 mL), dried (Na2SO4), filtered, concentrated and purified via column chromatography to afford 6-nitro-indan-1-one (25 g, 61% yield). 1H-NMR (300 MHz, DMSO-d6): □ 8.45 (d, J=8.4 Hz, 1H), 8.22 (s, 1H), 7.82 (d, J=8.4 Hz, 1H), 3.20 (t, J=6.0 Hz, 2H), 2.74 (t, J=6.0 Hz, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
3 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[N+:11]([O-])([O-:13])=[O:12].[K+]>OS(O)(=O)=O>[N+:11]([C:7]1[CH:8]=[C:9]2[C:4]([CH2:3][CH2:2][C:1]2=[O:10])=[CH:5][CH:6]=1)([O-:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
KNO3
Quantity
34 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice H2O
Quantity
3 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2CCC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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